molecular formula C6H6O4 B14306725 3-Ethoxyfuran-2,5-dione CAS No. 117615-50-6

3-Ethoxyfuran-2,5-dione

Cat. No.: B14306725
CAS No.: 117615-50-6
M. Wt: 142.11 g/mol
InChI Key: PFASSPYFJVNBQQ-UHFFFAOYSA-N
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Description

3-Ethoxyfuran-2,5-dione is an organic compound that belongs to the class of furan derivatives It is characterized by a five-membered ring containing an oxygen atom and two carbonyl groups at the 2 and 5 positions, with an ethoxy group attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxyfuran-2,5-dione can be synthesized through several methods. . This method typically uses an acid catalyst such as sulfuric acid or trifluoroacetic acid to promote the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials, such as ethyl acetoacetate and maleic anhydride, are reacted under controlled temperatures and pressures to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyfuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products:

Scientific Research Applications

3-Ethoxyfuran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxyfuran-2,5-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

    Furan: A simpler analog with a five-membered ring containing one oxygen atom.

    2,5-Dimethylfuran: A derivative with methyl groups at the 2 and 5 positions.

    Maleic Anhydride: A related compound with a similar furan-2,5-dione structure but without the ethoxy group.

Uniqueness: 3-Ethoxyfuran-2,5-dione is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. This functional group allows for additional synthetic modifications and applications in various fields .

Properties

CAS No.

117615-50-6

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

3-ethoxyfuran-2,5-dione

InChI

InChI=1S/C6H6O4/c1-2-9-4-3-5(7)10-6(4)8/h3H,2H2,1H3

InChI Key

PFASSPYFJVNBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC1=O

Origin of Product

United States

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